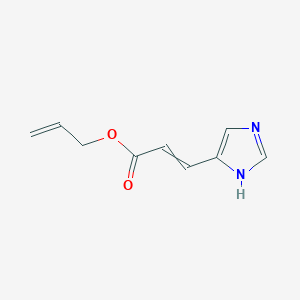
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is a compound that features both an imidazole ring and a prop-2-en-1-yl group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with a suitable acetophenone derivative in the presence of a base such as sodium hydroxide in methanol . The reaction is carried out at room temperature and yields the desired product after recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, phase-transfer catalysis and solvent-free conditions can be employed to reduce environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Imidazol-1-yl)-3-(4-substituted phenyl)prop-2-en-1-one
- 1-(1H-Imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
Prop-2-en-1-yl 3-(1H-imidazol-5-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of both an imidazole ring and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
204783-09-5 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
prop-2-enyl 3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-13-9(12)4-3-8-6-10-7-11-8/h2-4,6-7H,1,5H2,(H,10,11) |
InChI Key |
VAMVZIQVCJRUTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


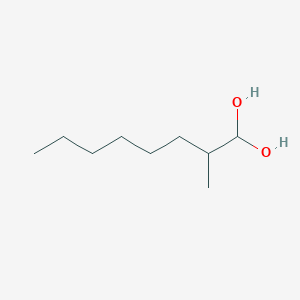

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

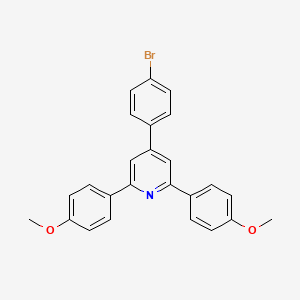
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
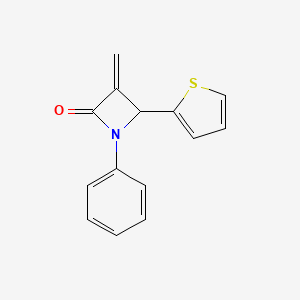
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
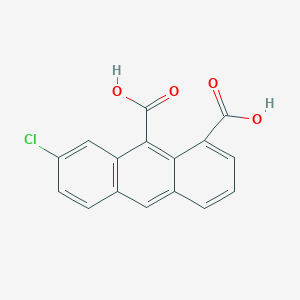

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)


